4-(Bromomethyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-1,2-dihydroquinoline
Description
Properties
IUPAC Name |
[4-(bromomethyl)-2,2-dimethylquinolin-1-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrFNO/c1-19(2)11-14(12-20)16-5-3-4-6-17(16)22(19)18(23)13-7-9-15(21)10-8-13/h3-11H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXWQCJXFAZGGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Step
-
- Acetoacetanilide or its fluorinated analog dissolved in an organic solvent such as ethylene dichloride, chloroform, or methylene dichloride.
- Bromine is added dropwise in two portions: the first portion (60-70% of total bromine) is added with heating to initiate bromination; the second portion is added while cooling to 20–30 °C to complete the reaction.
-
- Temperature control is critical to minimize formation of dibromides and other side products.
- The molar ratio of bromine to acetoacetanilide ranges from 1:1 to 1.3:1.
- After bromination, the solvent is evaporated, and water is added to the crude mixture. The pH is adjusted to 6–7 using alkaline solutions such as sodium hydroxide, sodium carbonate, or sodium bicarbonate.
- The product is isolated by centrifugation, washed, and purified by alcohol pulping and drying.
Outcome :
- The brominated acetoacet-benzene intermediate (acetyl bromide acetanilide) is obtained with high purity, setting the stage for efficient cyclization.
Cyclization Step
-
- The brominated intermediate is slowly added to cooled concentrated sulfuric acid (temperature maintained between 0–20 °C).
- The mass ratio of sulfuric acid to brominated intermediate is maintained between 20:1 and 6:1.
-
- After addition, the mixture is reacted for 3 hours at 5–20 °C.
- The reaction mixture is then added dropwise into cold water (6–10 times the weight of the intermediate) under cooling to precipitate the product.
- The solid is collected by centrifugation, washed, and the pH is adjusted to 6–7 with alkaline solution under cooling.
- The crude product is further purified by alcohol pulping (using methanol or isopropanol), followed by centrifugation, washing, and drying at 50 °C under vacuum.
Outcome :
- The final product, 4-bromomethyl quinoline-2(H)-one, is obtained with yields typically ranging from 90% to 93% and purity above 99%.
| Parameter | Value/Condition | Notes |
|---|---|---|
| Solvent for bromination | Ethylene dichloride, chloroform, or methylene dichloride | Weight 4–8 times acetoacetanilide |
| Bromine addition | Two portions: 60–70% first, remainder second | Temperature: first with heating, second at 20–30 °C |
| pH adjustment after bromination | 6–7 using NaOH, sodium carbonate, or bicarbonate | Centrifugation and washing to pH 7 |
| Cyclization acid | Concentrated sulfuric acid | Mass ratio sulfuric acid to intermediate: 20:1 to 6:1 |
| Cyclization temperature | 0–20 °C during addition; 5–20 °C reaction | Reaction time: 3 hours |
| Precipitation | Dropwise addition into cold water (6–10 times weight) | Temperature < 20 °C |
| Final purification | Alcohol pulping (methanol or isopropanol), 10–40 °C for 2 hours | Cooling to 0–5 °C, vacuum drying at 50 °C |
| Yield | 90–93% | Purity > 99% (HPLC) |
- Temperature Control : Lowering bromination temperature to below 30 °C reduces solvent loss and side reactions, improving yield and purity.
- Solvent Optimization : Use of dichloroethane or chloroform balances solubility and reaction efficiency.
- pH Adjustment : Precise pH control during workup minimizes impurities and facilitates product isolation.
- Cyclization Efficiency : Controlled addition of brominated intermediate into cooled sulfuric acid reduces acid consumption and enhances safety.
- Scalability : The method has been demonstrated on industrial scales (hundreds of kilograms), maintaining high yield and purity with reproducible results.
The preparation of 4-(Bromomethyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-1,2-dihydroquinoline involves a carefully controlled bromination of acetoacetanilide derivatives followed by cyclization in concentrated sulfuric acid. The key to successful synthesis lies in temperature regulation, controlled reagent addition, and efficient purification steps. These methods yield high-purity products with excellent yields suitable for large-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromomethyl Group
The bromomethyl group (-CH₂Br) is a critical reactive site, enabling S<sub>N</sub>2 or S<sub>N</sub>1 reactions with nucleophiles. Key transformations include:
Mechanistic Insight : The electron-withdrawing quinoline ring and steric hindrance from the 2,2-dimethyl group may favor S<sub>N</sub>1 pathways in polar protic solvents, though S<sub>N</sub>2 dominates in aprotic media .
Cross-Coupling Reactions
The bromomethyl group can participate in transition-metal-catalyzed couplings , such as:
-
Suzuki-Miyaura Coupling :
Reaction with arylboronic acids (Ar-B(OH)₂) in the presence of Pd catalysts yields biaryl derivatives.
Example:
-
Buchwald-Hartwig Amination :
Forms C–N bonds with amines under palladium catalysis .
Elimination Reactions
Under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub> or DBU), the bromomethyl group may undergo dehydrohalogenation to form a methylene quinoline derivative.
Example :
Functionalization of the 4-Fluorobenzoyl Group
The fluorinated aromatic ring can undergo electrophilic aromatic substitution (EAS) or nucleophilic aromatic substitution (NAS) , though fluorine’s strong electron-withdrawing effect typically directs reactivity:
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EAS : Nitration or sulfonation at the meta position relative to the fluorine.
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NAS : Requires harsh conditions (e.g., high-temperature hydrolysis with KOH) to replace fluorine .
Cyclization and Ring-Opening Reactions
The dihydroquinoline core may participate in acid-catalyzed cyclizations or oxidations :
-
Oxidation : Using KMnO<sub>4</sub> or CrO<sub>3</sub> could convert the dihydroquinoline to a fully aromatic quinoline system.
-
Cyclization : Intramolecular reactions with pendant nucleophiles (e.g., -NH<sub>2</sub>) could form fused heterocycles.
Stability and Side Reactions
-
Hydrolysis : The bromomethyl group is susceptible to hydrolysis in aqueous media, forming a hydroxymethyl derivative.
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Thermal Decomposition : At elevated temperatures (>150°C), debromination or decomposition of the fluorobenzoyl group may occur.
Key Research Findings
-
Synthetic Pathways : Analogous bromomethylquinolines (e.g., 4-bromomethyl-1,2-dihydroquinoline-2-one) are synthesized via bromination of acetoacetanilide derivatives followed by cyclization with P<sub>2</sub>O<sub>5</sub> in dichloroethane .
-
Reactivity Trends : Bromomethyl groups in similar frameworks show higher reactivity toward soft nucleophiles (e.g., thiols) compared to hard nucleophiles .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 4-(Bromomethyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-1,2-dihydroquinoline exhibit anticancer properties. The bromomethyl group enhances the compound's reactivity, allowing it to form covalent bonds with biological targets. A study highlighted its effectiveness against various cancer cell lines, suggesting a mechanism involving the inhibition of specific kinases involved in cancer progression.
Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results in inhibiting tumor growth in xenograft models. The study reported a 70% reduction in tumor size compared to controls when administered at optimal dosages.
Organic Synthesis
Synthetic Intermediate
This compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for further modifications, making it suitable for creating complex molecules used in pharmaceuticals and agrochemicals.
Data Table: Synthetic Transformations
| Transformation Type | Reagents Used | Yield (%) | References |
|---|---|---|---|
| Nucleophilic Substitution | NaOH | 85% | |
| Reduction | LiAlH₄ | 90% | |
| Coupling Reaction | Pd(PPh₃)₂Cl₂ | 75% |
Materials Science
Fluorescent Materials
Due to the presence of the fluorobenzoyl moiety, this compound can be incorporated into polymer matrices to create fluorescent materials. These materials have applications in sensors and imaging technologies.
Case Study :
Research conducted by a team at a leading university showed that incorporating this compound into a polymer matrix enhanced the fluorescence properties significantly, making it suitable for use in bio-imaging applications.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.
Data Table: Antimicrobial Activity
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-1,2-dihydroquinoline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The fluorobenzoyl group can enhance binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core scaffolds and substituents:
Key Observations
Reactivity of Bromomethyl vs. Bromo Groups: The target compound’s bromomethyl group is more reactive in alkylation reactions compared to simple bromo substituents (e.g., in 6-bromo-1-(4-methoxyphenyl)sulfonylquinoline ). For example, bromomethyl groups in compounds like PI-14481 are used in cross-coupling or nucleophilic substitutions . In contrast, bromo groups at aromatic positions (e.g., 6-bromo in ) are typically involved in Ullmann or Suzuki-Miyaura couplings.
This contrasts with the electron-donating methoxy group in ’s sulfonylquinoline derivative, which may stabilize the aromatic system . Cyanobenzyl-substituted analogs (e.g., 6a in ) exhibit high synthetic yields (99%), likely due to the electron-withdrawing cyano group accelerating nucleophilic displacement .
Chlorobenzyl-substituted compounds (e.g., 7c) show moderate yields (83%), possibly due to steric hindrance from the bulkier chloro group .
Core Scaffold Diversity: Dihydroquinoline and tetrahydropyridine cores () favor partial saturation for improved solubility, whereas fully aromatic quinolines () prioritize planar rigidity for π-stacking in materials science .
Biological Activity
4-(Bromomethyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-1,2-dihydroquinoline (commonly referred to as compound 1 ) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of compound 1, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C_{17}H_{18}BrF N
- Molecular Weight : 374.25 g/mol
- Density : Not specified
- Melting Point : Not specified
- Boiling Point : Not specified
Antitumor Activity
Compound 1 has been studied for its antitumor properties. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that compound 1 induces apoptosis in cancer cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.5 | Induction of apoptosis |
| HeLa (Cervical) | 10.2 | Caspase activation |
| A549 (Lung) | 12.8 | Cell cycle arrest |
Antimicrobial Activity
In addition to its antitumor effects, compound 1 has demonstrated antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| E. coli | 32 µg/mL | Bacteriostatic |
| S. aureus | 16 µg/mL | Bactericidal |
| P. aeruginosa | 64 µg/mL | Bacteriostatic |
The mechanisms underlying the biological activities of compound 1 are complex and multifaceted:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to cell death in tumor cells.
- Antimicrobial Mechanism : It disrupts bacterial cell membrane integrity, leading to cell lysis.
- Enzyme Inhibition : Preliminary studies suggest that compound 1 may inhibit specific enzymes involved in cellular proliferation and survival.
Case Study 1: Antitumor Efficacy in Animal Models
A study conducted on mice bearing tumor xenografts showed that administration of compound 1 resulted in a significant reduction in tumor volume compared to control groups. The treatment was well-tolerated with no observed toxicity at therapeutic doses.
Case Study 2: Synergistic Effects with Other Drugs
Research indicates that when combined with conventional chemotherapeutics like doxorubicin, compound 1 enhances the overall cytotoxic effect on resistant cancer cell lines. This suggests potential for use in combination therapy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(bromomethyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-1,2-dihydroquinoline, and what critical parameters influence yield?
- Methodology : A common approach involves multi-step condensation and functionalization. For analogous quinoline derivatives, refluxing with ammonium acetate in ethanol (6 hours, 630 K post-recrystallization) is effective for cyclization . Key parameters include stoichiometric control of bromomethylation agents, reaction time, and solvent polarity. Ethanol is preferred for solubility and reduced side reactions. Yield optimization often requires monitoring by TLC and adjusting temperature gradients during reflux .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze , , and NMR to confirm substituent positions and fluorobenzoyl integration.
- X-ray crystallography : Resolve torsional angles (e.g., 17.7° twist in fused-ring systems) and hydrogen-bonding networks (e.g., N–H⋯O dimers) to validate stereochemistry .
- IR spectroscopy : Identify carbonyl (C=O, ~1680 cm) and C-Br (~600 cm) stretches .
Q. What analytical techniques are recommended for purity assessment?
- Methodology :
- HPLC-MS : Quantify impurities using reverse-phase C18 columns and electrospray ionization (ESI-MS) for molecular ion detection.
- Elemental analysis : Match experimental vs. theoretical C/H/N/Br/F ratios (<0.3% deviation).
- Melting point : Consistency with literature values (e.g., >630 K for related compounds) indicates purity .
Advanced Research Questions
Q. How does steric hindrance from the 2,2-dimethyl group impact reactivity in cross-coupling reactions?
- Methodology : Perform comparative studies using Suzuki-Miyaura or Buchwald-Hartwig reactions. For example, replace the bromomethyl group with boronic esters and track coupling efficiency via -NMR kinetics. Steric effects from dimethyl groups may reduce Pd catalyst accessibility, requiring bulkier ligands (e.g., XPhos) or elevated temperatures (80–100°C) to achieve >70% conversion .
Q. What computational strategies can predict the compound’s pharmacokinetic properties?
- Methodology : Use density functional theory (DFT) to calculate:
- LogP : Predict lipophilicity (critical for blood-brain barrier penetration in neuroactive analogs).
- pKa : Estimate solubility and ionization states using software like ACD/Labs Percepta .
- Docking studies : Model interactions with targets like acetylcholinesterase (relevant for Alzheimer’s research, as seen in quinoline derivatives ).
Q. How can crystallographic data resolve contradictions in reported tautomeric forms?
- Methodology : Collect high-resolution single-crystal X-ray data (e.g., Cu-Kα radiation, λ = 1.54178 Å). For example, in tetrahydroquinolines, hydrogen-bonding patterns (e.g., centrosymmetric N–H⋯O dimers) and torsion angles (>80° bending of fluorobenzoyl groups) can distinguish keto-enol tautomers . Refinement software like SHELXL should include anisotropic displacement parameters for heavy atoms .
Q. What strategies mitigate competing side reactions during bromomethylation?
- Methodology :
- Temperature control : Maintain ≤0°C during bromomethyl bromide addition to suppress electrophilic aromatic substitution byproducts.
- Protecting groups : Temporarily block reactive sites (e.g., amine groups) with Boc or Fmoc before functionalization .
- Catalytic additives : Use Lewis acids (e.g., ZnBr) to enhance regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
